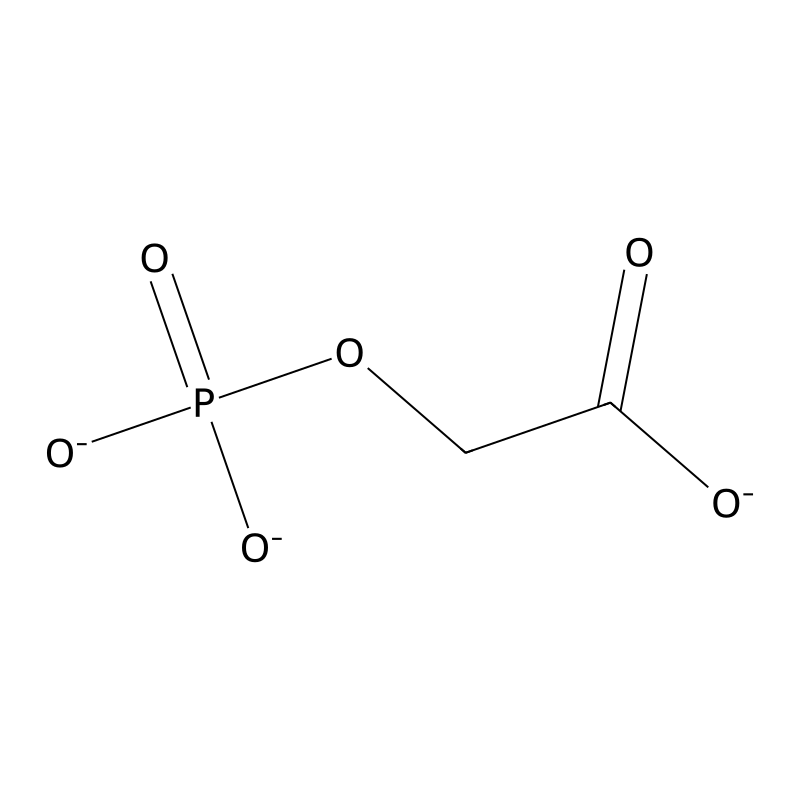

2-Phosphoglycolate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-Phosphoglycolate (2-PG) is a critical two-carbon phosphorylated metabolite, primarily recognized as the direct product of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and a central intermediate in the photorespiratory C2 cycle [1]. Beyond plant biochemistry, 2-PG functions as a potent transition-state analog and allosteric regulator in mammalian glycolysis, specifically inhibiting triosephosphate isomerase (TIM) and activating the phosphatase activity of bisphosphoglycerate mutase (BPGM)[2]. For commercial procurement, 2-PG is typically supplied as a stabilized cyclohexylammonium or barium salt, ensuring extended shelf life and precise dosing for in vitro kinetic assays, structural biology, and metabolic engineering workflows [3].

References

- [1] Prywes et al., Rubisco Function, Evolution, and Engineering. Annu. Rev. Biochem. 2023.92.

- [2] Knee et al., Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase. Acta Crystallogr D Struct Biol. 2022.

- [3] Borchert et al., A Double Mutation at the Tip of the Dimer Interface Loop of Triosephosphate Isomerase Generates Active Monomers with Reduced Stability. Biochemistry 1995.

Substituting 2-PG with structurally related metabolites like 3-phosphoglycerate (3-PGA), unphosphorylated glycolate, or phosphoenolpyruvate (PEP) fundamentally compromises assay integrity. While 3-PGA is the carboxylase product of RuBisCO, it cannot serve as a substrate for the C2 photorespiratory salvage pathway or measure oxygenase flux[1]. Similarly, unphosphorylated glycolate lacks the phosphate group required for recognition by 2-phosphoglycolate phosphatase (PGPase), rendering it useless for evaluating the committed step of photorespiration or bacterial DNA repair salvage[2]. In enzyme inhibition models, generic phosphate donors or downstream metabolites like PEP exhibit drastically lower binding affinities for triosephosphate isomerase (TIM) compared to the transition-state mimicry provided exclusively by 2-PG[3].

References

- [1] Prywes et al., Rubisco Function, Evolution, and Engineering. Annu. Rev. Biochem. 2023.92.

- [2] Betti et al., Photorespiratory glycolate–glyoxylate metabolism. J Exp Bot. 2016.

- [3] Schliebs et al., Active site properties of monomeric triosephosphate isomerase (monoTIM) as deduced from mutational and structural studies. Protein Sci. 1996.

Transition-State Inhibition of Triosephosphate Isomerase

2-Phosphoglycolate acts as a potent transition-state analog for triosephosphate isomerase (TIM), mimicking the enediolate intermediate. Kinetic studies demonstrate that 2-PG binds the wild-type TIM active site (interacting with Lys 13 and His 95) with a high-affinity inhibition constant (Ki) of approximately 26 µM [1]. In contrast, downstream feedback inhibitors like phosphoenolpyruvate (PEP) or simple phosphate dianions exhibit substantially weaker binding affinities, often in the millimolar range [2].

| Evidence Dimension | Inhibition Constant (Ki) for TIM |

| Target Compound Data | 2-PG Ki = ~26 µM |

| Comparator Or Baseline | Phosphate dianion / PEP Ki > 1 mM |

| Quantified Difference | >38-fold higher binding affinity for 2-PG |

| Conditions | In vitro spectrophotometric assay, pH 7.4-7.5 |

Procurement of 2-PG is essential for researchers requiring a highly specific, low-micromolar competitive inhibitor to isolate TIM activity or crystallize the closed-loop enzyme conformation.

Allosteric Activation of Bisphosphoglycerate Mutase (BPGM)

In mammalian erythrocytes, the phosphatase activity of bisphosphoglycerate mutase (BPGM) is inherently low but is specifically and potently stimulated by 2-PG [1]. Structural and kinetic analyses reveal that 2-PG binds to a distinct allosteric site at the BPGM dimer interface. While other anions like chloride or sulfite provide minimal to moderate stimulation, 2-PG serves as the most potent endogenous activator, dramatically accelerating the hydrolysis of 2,3-bisphosphoglycerate (2,3-BPG) to 3-phosphoglycerate (3-PGA)[1].

| Evidence Dimension | BPGM Phosphatase Activation |

| Target Compound Data | 2-PG (potent allosteric activator) |

| Comparator Or Baseline | Chloride / Sulfite (weak/moderate non-specific activators) |

| Quantified Difference | 2-PG provides maximal specific stimulation of 2,3-BPG hydrolysis |

| Conditions | BPGM coupled enzyme assay monitoring NADH oxidation at 340 nm |

2-PG is the only biologically relevant reagent for selectively triggering the phosphatase activity of BPGM in red blood cell metabolic studies or sickle cell disease models.

Absolute Substrate Requirement for PGPase Assays

The committed step of the photorespiratory C2 cycle and the bacterial DNA repair salvage pathway relies on 2-phosphoglycolate phosphatase (PGPase). 2-PG is the obligate substrate for this enzyme, demonstrating a Michaelis constant (Km) of approximately 0.57 mM in plant models such as Zea mays [1]. Unphosphorylated glycolate, the product of this reaction, cannot bind the active site or initiate the salvage pathway, making generic glycolate salts entirely unsuitable for PGPase activity screening[1].

| Evidence Dimension | PGPase Substrate Activity (Km) |

| Target Compound Data | 2-PG Km = 0.57 mM |

| Comparator Or Baseline | Unphosphorylated Glycolate (No substrate activity) |

| Quantified Difference | Absolute requirement (binary active/inactive) |

| Conditions | In vitro hydrolase assay measuring inorganic phosphate release |

Buyers evaluating photorespiratory flux or screening PGPase inhibitors must procure the phosphorylated 2-PG form, as unphosphorylated analogs yield zero baseline activity.

Formulation Stability and Assay Readiness

The free acid form of 2-phosphoglycolic acid is highly unstable and prone to rapid degradation. Consequently, it is commercially supplied as a cyclohexylammonium salt or barium salt [1]. For high-throughput enzymatic assays, the tricyclohexylammonium salt is vastly superior to the barium salt; it provides immediate aqueous solubility and eliminates the need for tedious cation-exchange resin pre-treatments required to remove inhibitory barium ions before use in sensitive biochemical assays [1].

| Evidence Dimension | Assay Preparation Time and Solubility |

| Target Compound Data | Cyclohexylammonium salt (Immediate aqueous solubility, assay-ready) |

| Comparator Or Baseline | Barium salt (Requires Dowex resin exchange) |

| Quantified Difference | Elimination of multi-hour pre-assay purification steps |

| Conditions | Standard aqueous buffer preparation for in vitro enzymology |

Procuring the cyclohexylammonium salt of 2-PG directly reduces laboratory workflow bottlenecks and prevents heavy-metal inhibition in sensitive enzyme assays.

RuBisCO Oxygenase Activity Quantification

Because 2-PG is the exclusive product of RuBisCO oxygenation, it is utilized as a primary analytical standard in mass spectrometry and HPLC assays to quantify the carboxylation-to-oxygenation ratio in engineered crops and cyanobacteria [1].

Triosephosphate Isomerase (TIM) Structural Biology

Leveraging its low-micromolar Ki, 2-PG is routinely used as a transition-state analog to lock TIM into its closed-loop conformation for X-ray crystallography, aiding in the structure-based design of novel anti-parasitic drugs[2].

Red Blood Cell Metabolic Modulation Studies

2-PG is applied in hematological research to selectively activate BPGM phosphatase activity, lowering 2,3-BPG levels in vitro. This is a critical assay for evaluating hemoglobin oxygen affinity modifiers in sickle cell disease research [3].

PGPase Inhibitor Screening for Herbicides

As the obligate substrate for 2-phosphoglycolate phosphatase, 2-PG is the essential reagent for high-throughput screening of PGPase inhibitors, which are being developed as novel herbicides to disrupt the photorespiratory cycle in weeds[4].

References

- [1] Prywes et al., Rubisco Function, Evolution, and Engineering. Annu. Rev. Biochem. 2023.92.

- [2] Schliebs et al., Active site properties of monomeric triosephosphate isomerase (monoTIM) as deduced from mutational and structural studies. Protein Sci. 1996.

- [3] Knee et al., Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase. Acta Crystallogr D Struct Biol. 2022.

- [4] Betti et al., Photorespiratory glycolate–glyoxylate metabolism. J Exp Bot. 2016.

XLogP3

Wikipedia

Dates

Explore Compound Types